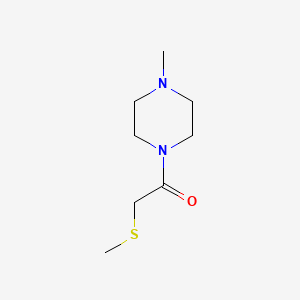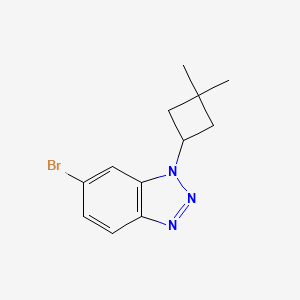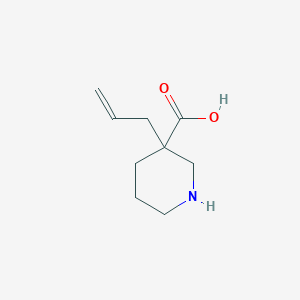
3-Allylpiperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allylpiperidine-3-carboxylic acid is a heterocyclic organic compound that features a piperidine ring substituted with an allyl group and a carboxylic acid group. Piperidine derivatives are known for their significant roles in pharmaceuticals and organic synthesis due to their unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-allylpiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production methods for carboxylic acids often involve the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media . Another method includes the hydrolysis of nitriles and amides in the presence of catalysts .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Allylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of primary alcohols or aldehydes to carboxylic acids using oxidizing agents.
Reduction: Reduction of imine intermediates to form piperidine derivatives.
Substitution: Functionalization of the piperidine ring through substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.
Reducing Agents: Phenylsilane, iron complexes.
Catalysts: Acidic or basic catalysts for hydrolysis reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and carboxylic acids .
Applications De Recherche Scientifique
3-Allylpiperidine-3-carboxylic acid and its derivatives have numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-allylpiperidine-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a precursor to biologically active molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
1-Boc-3-allylpiperidine-3-carboxylic acid: A derivative with a tert-butoxycarbonyl (Boc) protecting group.
3-Aminopiperidine: A related compound with an amino group instead of an allyl group.
Uniqueness: 3-Allylpiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other piperidine derivatives .
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
3-prop-2-enylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c1-2-4-9(8(11)12)5-3-6-10-7-9/h2,10H,1,3-7H2,(H,11,12) |
Clé InChI |
AUMNFMZXRVZJOP-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(CCCNC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



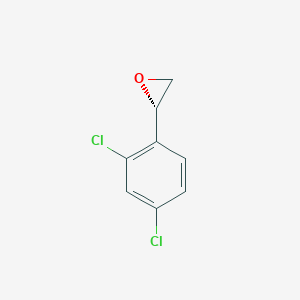
![1-(1,1-Dioxidothietan-3-yl)-5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13567127.png)
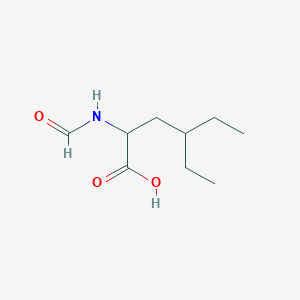
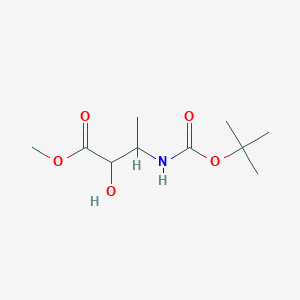
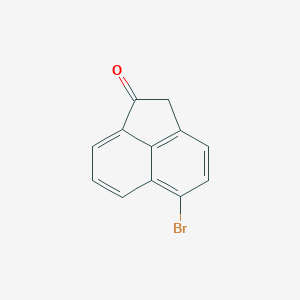
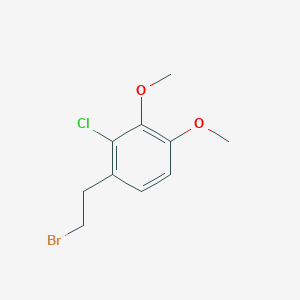
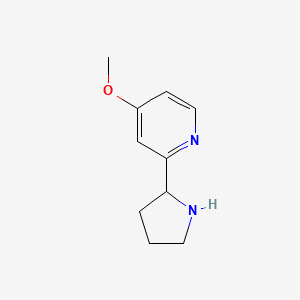
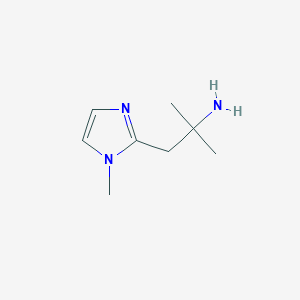
![N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide](/img/structure/B13567163.png)
